molecular formula C13H13N5 B6448608 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2549013-53-6

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No. B6448608
CAS RN: 2549013-53-6
M. Wt: 239.28 g/mol
InChI Key: TUSHEYCWYAFLKU-UHFFFAOYSA-N
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Description

The compound “2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole-containing compounds have been extensively explored in drug discovery. The presence of imidazole rings imparts diverse biological activities. For instance, derivatives of 1,3-diazole (imidazole) exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antiallergic, antipyretic, antiviral, antioxidant, and antifungal properties . Researchers can investigate the potential of our compound as a lead structure for novel drug candidates.

Coordination Chemistry and Metal Complexes

The nitrogen atoms in imidazole rings readily coordinate with metal ions. Researchers can explore the synthesis of metal complexes using our compound as a ligand. These complexes may find applications in catalysis, luminescence, and gas adsorption .

Materials Science and Crystal Engineering

Imidazole-containing compounds have been investigated for their crystal engineering properties. Our compound could potentially form coordination polymers (CPs) with intriguing structures. CPs find applications in areas such as drug delivery, gas separation, and magnetism .

Bioorganic Chemistry and Enzyme Inhibition

Given the structural resemblance to natural products (e.g., histidine), our compound might interact with enzymes. Researchers can explore its potential as an enzyme inhibitor, particularly in the context of histone deacetylase (HDAC) inhibition .

properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-6-12-2-1-3-16-13(12)18-8-11(9-18)7-17-5-4-15-10-17/h1-5,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSHEYCWYAFLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)C#N)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

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